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molecular formula C44H30N4O4 B3028549 Tetra(3-hydroxyphenyl)porphyrin CAS No. 22112-79-4

Tetra(3-hydroxyphenyl)porphyrin

Cat. No. B3028549
M. Wt: 678.7
InChI Key: ZUELZXZJXUXJCH-UHFFFAOYSA-N
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Patent
US08084602B2

Procedure details

3-Hydroxybenzaldehyde (0.910 g, 7.45 mmol) is dissolved in propionic acid (50 mL) and heated to 140° C. Pyrrole (0.52 mL, 7.45 mmol) is added in one portion and the mixture heated at reflux for 2 h. Stirring is continued for an additional 12 h at room temperature. Propionic acid is removed in vacuo and the residue dissolved in acetone and purified by chromatography on a column (250 g) of silica which is eluted with toluene containing a continuously increasing proportion of ethyl acetate. The product is eluted with toluene:ethyl acetate (6:1 by vol.). Solvent is removed in vacuo to afford the product as a violet solid.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[NH:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1>C(O)(=O)CC>[OH:1][C:2]1[CH:3]=[C:4]([C:5]2[C:14]3[NH:10][C:11]([C:5]([C:4]4[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=4)=[C:11]4[N:10]=[C:14]([C:5]([C:4]5[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=5)=[C:11]5[NH:10][C:14](=[C:5]([C:4]6[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=6)[C:11]6[CH:12]=[CH:13][C:14]=2[N:10]=6)[CH:13]=[CH:12]5)[CH:13]=[CH:12]4)=[CH:12][CH:13]=3)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
N1C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Propionic acid is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in acetone
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a column (250 g) of silica which
WASH
Type
WASH
Details
is eluted with toluene containing
TEMPERATURE
Type
TEMPERATURE
Details
a continuously increasing proportion of ethyl acetate
WASH
Type
WASH
Details
The product is eluted with toluene:ethyl acetate (6:1 by vol.)
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C2=CC=C(N2)C(=C2C=CC(C(=C3C=CC(=C(C=4C=CC1N4)C4=CC(=CC=C4)O)N3)C3=CC(=CC=C3)O)=N2)C2=CC(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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